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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

pivotal role of the 1-phenylpiperidine core in the discovery and development of diverse

therapeutic agents.

The 1-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as

the foundational structure for a remarkable array of therapeutic agents that have left an

indelible mark on pharmacotherapy. From potent analgesics that have redefined pain

management to antipsychotics that have transformed mental healthcare, the versatility of this

chemical moiety is unparalleled. This in-depth technical guide explores the historical evolution

of 1-phenylpiperidine-based drugs, detailing their synthesis, structure-activity relationships,

and mechanisms of action. Quantitative pharmacological data is presented in structured tables

for comparative analysis, and key experimental protocols are described in detail. Furthermore,

critical signaling pathways and experimental workflows are visualized using the DOT language

to provide a clear and comprehensive understanding of this vital pharmacophore.

From Antispasmodic to Analgesic: The Dawn of the
Phenylpiperidine Era
The story of 1-phenylpiperidine in medicinal chemistry begins not with a quest for pain relief,

but for a synthetic antispasmodic. In the late 1930s, German chemist Otto Eisleb, while working

at IG Farben, synthesized a series of compounds with potential atropine-like effects. Among

them was ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, later named pethidine, or more

commonly, meperidine.[1] Serendipitously, Otto Schaumann, a pharmacologist at the same
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company, discovered its potent analgesic properties, which were comparable to morphine but

with a distinct chemical structure.[1] This discovery marked a turning point, demonstrating that

potent opioid analgesia was not exclusive to the complex polycyclic structure of morphine and

its derivatives.

The synthesis of meperidine opened the floodgates for the exploration of the 4-

phenylpiperidine scaffold, leading to the development of a vast family of analgesics.[1]

The Fentanyl Revolution: A Leap in Potency and a
Legacy of Complexity
Building on the foundation laid by meperidine, Dr. Paul Janssen and his team at Janssen

Pharmaceutica in the 1960s embarked on a systematic investigation of 4-anilidopiperidine

derivatives. This research culminated in the synthesis of fentanyl, a compound approximately

50 to 100 times more potent than morphine.[1] Fentanyl's rapid onset and short duration of

action made it an invaluable tool in anesthesia and for the management of severe pain. The

success of fentanyl spurred the development of a series of potent analogues, including

sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and

pharmacodynamic profiles tailored for specific clinical applications.[1]

Beyond Analgesia: The Versatility of the 1-
Phenylpiperidine Core
The therapeutic potential of the 1-phenylpiperidine scaffold extends far beyond opioid

receptors. Its structural features have been ingeniously adapted to target a diverse range of

biological systems, leading to the development of drugs with antipsychotic, anti-inflammatory,

and sigma receptor modulating activities.

Butyrophenone Antipsychotics: A New Dawn in
Psychiatry
In the late 1950s, Paul Janssen's team synthesized haloperidol, a butyrophenone derivative of

4-phenylpiperidine.[2] This compound exhibited potent antipsychotic effects by acting as a

high-affinity antagonist of dopamine D2 receptors in the brain.[3] The discovery of haloperidol

and other butyrophenones revolutionized the treatment of schizophrenia and other psychotic
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disorders, offering a new therapeutic option with a different side-effect profile compared to the

earlier phenothiazines.

Exploring Anti-Inflammatory Potential
The 1-phenylpiperidine nucleus has also been explored for its anti-inflammatory properties.

Research has described the synthesis of various derivatives and their evaluation in preclinical

models of inflammation, such as the carrageenan-induced rat paw edema test.[4] Some of

these compounds have demonstrated anti-inflammatory activity comparable to established

non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Modulating the Enigmatic Sigma Receptors
More recently, the 1-phenylpiperidine scaffold has been identified as a privileged structure for

targeting sigma receptors, a unique class of intracellular proteins involved in a variety of cellular

functions. Several 1-phenylpiperidine derivatives have been synthesized that bind with high

affinity to sigma-1 and sigma-2 receptors, showing potential for the development of novel

therapeutics for neurological and psychiatric disorders.[5][6]

Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of

key 1-phenylpiperidine derivatives at their primary targets, providing a quantitative

comparison of their potencies.
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Compound Receptor Ki (nM) Reference

Fentanyl μ-Opioid 1-100 [7]

Sufentanil μ-Opioid < 1 [7]

Meperidine μ-Opioid > 100 [7]

Haloperidol Dopamine D2 - [3]

Novel

Phenylpiperidine

Derivative

σ1 3.3 [6]

N-Phenylpropyl-4-

cyano-4-

phenylpiperidine

σ1 9.0 [6]

N-Benzyl-4-cyano-4-

phenylpiperidine
σ1 7.0 [6]

Compound Assay IC50 Reference

4-Piperidino-β-

methylphenethylamine

Carrageenan-induced

rat paw edema

Comparable to

phenylbutazone
[4]

Novel Piperidine-

based Benzamide

(6a)

PARP-1 Inhibition 8.33 nM [8]

Novel Piperidine-

based Benzamide

(15d)

PARP-1 Inhibition 12.02 nM [8]

Novel 3-

Phenylpiperidine

Derivative (41)

β-catenin/BCL9

Interaction
0.72 μM [9]

Key Signaling Pathways
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The therapeutic effects of 1-phenylpiperidine derivatives are mediated through their

interaction with specific signaling pathways. The following diagrams, generated using the DOT

language, illustrate the mechanisms of action for key drug classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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